MBX-2982

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a GPR119 agonist

Structure

3D Structure

Propiedades

IUPAC Name |

2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-4-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N8OS/c1-2-16-11-23-22(24-12-16)29-9-7-17(8-10-29)21-26-18(14-32-21)13-31-20-5-3-19(4-6-20)30-15-25-27-28-30/h3-6,11-12,14-15,17H,2,7-10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTMKHWBOINJGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(=CS3)COC4=CC=C(C=C4)N5C=NN=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N8OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146055 |

Source

|

| Record name | MBX-2982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037792-44-1 |

Source

|

| Record name | MBX-2982 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037792441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MBX-2982 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MBX-2982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MBX-2982 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5TRY67L51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of MBX-2982 in Pancreatic Beta-Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MBX-2982 is a potent and selective, orally available agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the management of type 2 diabetes mellitus. Its mechanism of action in pancreatic beta-cells is centered on the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS). This is achieved through the activation of GPR119, which is coupled to the Gαs subunit of the heterotrimeric G protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels, in turn, activate downstream signaling pathways involving Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which converge to enhance the exocytosis of insulin-containing granules in a glucose-dependent manner. Preclinical and clinical studies have demonstrated the potential of this compound to improve glycemic control, not only through its direct action on beta-cells but also by stimulating the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) from intestinal L-cells, constituting a dual mechanism of action.

Core Mechanism of Action in Pancreatic Beta-Cells

The primary therapeutic effect of this compound in the context of type 2 diabetes originates from its interaction with GPR119 on pancreatic beta-cells. This interaction initiates a signaling cascade that amplifies the cell's natural response to elevated blood glucose levels.

GPR119 Activation and cAMP Signaling

This compound binds to and activates GPR119, a Gαs-coupled receptor.[1] This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger cAMP.[2] This increase in intracellular cAMP is a pivotal step in the mechanism of action of this compound.

Downstream Signaling: The Roles of PKA and Epac2

The elevation of intracellular cAMP engages two primary effector pathways that are crucial for the potentiation of insulin secretion:

-

Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA phosphorylates a variety of downstream targets involved in insulin granule exocytosis.

-

Exchange protein directly activated by cAMP 2 (Epac2) Pathway: Epac2 is a guanine (B1146940) nucleotide exchange factor that is directly activated by cAMP. Upon activation, Epac2 stimulates the small G-protein Rap1. The Epac2/Rap1 signaling pathway is implicated in increasing the pool of readily releasable insulin granules at the plasma membrane.[3]

Both the PKA and Epac2 pathways ultimately lead to an enhanced exocytotic response to the influx of calcium that occurs as a result of glucose metabolism, thereby amplifying insulin secretion.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line/System | Value | Reference |

| EC50 for cAMP Production | CHO cells expressing human GPR119 | 5 nM | [3] |

| Acute pEC50 for cAMP Production | CHO cells expressing human GPR119 | 8.79 ± 0.12 | [4] |

| Sustained pEC50 for cAMP Production | CHO cells expressing human GPR119 | 7.03 ± 0.13 | [4] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Animal Model | Dose | Effect | Reference |

| KM Mice | 3, 10, 30 mg/kg | Dose-dependent reduction in blood glucose. | [5] |

| KK-Ay Mice (4 weeks) | 10, 30 mg/kg | Significant reduction in fasting blood glucose and triglycerides; remarkable increase in serum insulin. | [5] |

| C57BL/6 Mice | 10 mg/kg | Increased plasma GLP-1 levels without a glucose load. | [4] |

Table 3: Clinical Trial Results for this compound

| Study Phase | Population | Dose(s) | Key Findings | Reference |

| Phase 1a | Healthy Volunteers (n=60) | 10 - 1000 mg | Well tolerated; dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. | [6] |

| Phase 2 (referenced in other studies) | Type 2 Diabetes | Not specified | Reduced postprandial glucose levels; increased insulin and incretin levels. | [7] |

Experimental Protocols

cAMP Accumulation Assay

This protocol describes a method to quantify the this compound-induced increase in intracellular cAMP in a cell-based assay.

Materials:

-

HEK293 cells stably expressing human GPR119.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound and a reference GPR119 agonist.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP assay kit (e.g., HTRF-based).

-

384-well white microplates.

Procedure:

-

Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions, along with a phosphodiesterase inhibitor to prevent cAMP degradation, to the cells.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets

This protocol outlines a method to assess the effect of this compound on insulin secretion from isolated pancreatic islets in response to different glucose concentrations.

Materials:

-

Isolated pancreatic islets (e.g., from mice or rats).

-

Islet culture medium.

-

Krebs-Ringer Bicarbonate (KRB) buffer containing 0.1% BSA.

-

Glucose solutions in KRB buffer (low: 2.8 mM; high: 16.7 mM).

-

This compound.

-

Insulin quantification kit (e.g., ELISA).

-

24-well plates.

Procedure:

-

Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method and culture them overnight.

-

Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.

-

Stimulation: Transfer the islets to new wells containing KRB buffer with low glucose, high glucose (16.7 mM), or high glucose plus different concentrations of this compound.

-

Incubation: Incubate the islets for 1-2 hours at 37°C.

-

Supernatant Collection: After incubation, carefully collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA kit.

-

Data Analysis: Normalize the secreted insulin to the total insulin content of the islets (determined after lysing the islets) or to the number of islets per well. Compare the insulin secretion between the different treatment groups.

Visualizations

Signaling Pathways

Caption: GPR119 signaling pathway in pancreatic beta-cells.

Experimental Workflow

Caption: Experimental workflow for a GSIS assay.

Logical Relationship

Caption: Dual mechanism of action of this compound.

References

- 1. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Activators of PKA and Epac Distinctly Influence Insulin Secretion and Cytosolic Ca2+ in Female Mouse Islets Stimulated by Glucose and Tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the GPR119 Agonist MBX-2982 and its Role in the GLP-1 Secretion Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the G-protein coupled receptor 119 (GPR119) agonist, MBX-2982, with a specific focus on its mechanism of action related to Glucagon-Like Peptide-1 (GLP-1) secretion. GPR119 has been a significant target in the development of therapies for type 2 diabetes due to its dual mechanism of enhancing both insulin (B600854) secretion and incretin (B1656795) release.

Introduction to GPR119 and this compound

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and K-cells.[1][2] Its activation is linked to the regulation of glucose homeostasis.[1] As a Gs-coupled receptor, its stimulation leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like GLP-1 and glucose-dependent insulinotropic peptide (GIP).[1][3] This dual action makes GPR119 an attractive target for type 2 diabetes therapies, with the potential for a low risk of hypoglycemia.[4][5]

This compound is a potent, selective, and orally active GPR119 agonist developed by Metabolex Inc.[6][7] Preclinical and clinical studies have demonstrated its ability to improve glucose tolerance through multiple mechanisms, including the enhancement of incretin release and direct stimulation of glucose-dependent insulin secretion.[6][8]

GPR119 Signaling and GLP-1 Secretion Pathway

Activation of GPR119 by an agonist like this compound initiates a signaling cascade within the enteroendocrine L-cells of the gut.[1] The receptor is coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[1][9] The subsequent rise in intracellular cAMP levels is a key second messenger that triggers the secretion of GLP-1.[1][9]

Interestingly, studies involving this compound have shown that GPR119-mediated GLP-1 secretion can occur independently of glucose.[10][11] In vivo experiments in mice demonstrated that this compound increased plasma GLP-1 levels even without a glucose load.[10] This is in contrast to GPR119-mediated insulin secretion from pancreatic β-cells, which is glucose-dependent.[10][11] The proposed mechanism for this difference lies in a potentially higher basal calcium tone in L-cells compared to β-cells.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of MBX-2982: A GPR119 Agonist for Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MBX-2982 is a potent and selective, orally available small molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and clinical trial progression. The document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes the core signaling pathway. While showing early promise in preclinical and initial clinical studies, the development of this compound for T2DM did not progress to market, reflecting the broader challenges in translating GPR119 agonism into robust clinical efficacy.

Introduction: The Rationale for GPR119 Agonism

The G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation by endogenous ligands, such as oleoylethanolamide (OEA), is known to stimulate a dual incretin-like effect: the direct, glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from the gut.[1][2] This dual mechanism of action presented a compelling therapeutic strategy for T2DM, offering the potential for improved glycemic control with a low risk of hypoglycemia. This compound was developed by Metabolex as a synthetic GPR119 agonist to harness these therapeutic benefits.[2]

Mechanism of Action: The GPR119 Signaling Pathway

This compound functions by binding to and activating GPR119, which is coupled to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] The elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.

Preclinical Development

In Vitro Studies

Detailed in vitro studies to characterize the potency and selectivity of this compound have not been fully published in peer-reviewed literature. However, it is described as a potent and selective GPR119 agonist.[2]

In Vivo Animal Studies

Preclinical studies in rodent models demonstrated the efficacy of this compound in improving glucose tolerance and its favorable pharmacokinetic profile.[3]

Table 1: Summary of Preclinical In Vivo Data for this compound [3]

| Parameter | Animal Model | Dosing | Key Findings |

| Efficacy | |||

| Glucose Tolerance | KM Mice | Single oral doses of 3, 10, and 30 mg/kg | Dose-dependent reduction in blood glucose at each time point. |

| Fasting Blood Glucose | KK-Ay Mice | 10 and 30 mg/kg for 4 weeks | Significant reduction in fasting blood glucose. |

| Serum Insulin | KK-Ay Mice | 10 and 30 mg/kg for 4 weeks | Remarkable increase in serum insulin. |

| Triglycerides | KK-Ay Mice | 10 and 30 mg/kg for 4 weeks | Significant reduction in triglycerides. |

| Pharmacokinetics | |||

| Oral Bioavailability | Rats | Single oral dose of 4 mg/kg | Suspension (0.4% CMC): 35.2% Solution (DMSO-Cremopor EL-NS=1:1:8): 98.2% |

Experimental Protocols: Preclinical Studies[3]

-

Glucose Tolerance Test in KM Mice:

-

Animals: Kunming (KM) mice.

-

Procedure: Mice were administered a single oral dose of this compound (3, 10, or 30 mg/kg) or vehicle. After a specified time, a glucose challenge was administered, and blood glucose levels were measured at various time points to assess glucose excursion.

-

-

Chronic Efficacy Study in KK-Ay Mice:

-

Animals: KK-Ay mice, a model of genetic obesity and type 2 diabetes.

-

Procedure: Mice were treated with this compound (10 or 30 mg/kg) or vehicle daily for 4 weeks. Body weight, fasting blood glucose, serum insulin, and triglycerides were measured at baseline and at the end of the treatment period. An oral glucose tolerance test was also performed.

-

-

Pharmacokinetic Study in Rats:

-

Animals: Sprague-Dawley rats.

-

Procedure: Rats were administered a single oral dose of this compound (4 mg/kg) as either a suspension in 0.4% carboxymethylcellulose (CMC) or a solution in a mixture of dimethyl sulfoxide, Cremophor EL, and normal saline (1:1:8). Blood samples were collected at various time points to determine the plasma concentration of this compound and calculate pharmacokinetic parameters, including oral bioavailability.

-

Clinical Development

This compound progressed through Phase 1 and Phase 2 clinical trials. While initial results were promising, the development for T2DM was ultimately discontinued.

Phase 1 Clinical Trials

Multiple Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and in subjects with pre-diabetes.[1][4]

Table 2: Summary of Phase 1 Clinical Trial Data for this compound [1][4]

| Study Phase | Population | Dosing | Key Findings |

| Phase 1a | 60 Healthy Volunteers | Single ascending doses (10 - 1000 mg) | - Well tolerated with no dose-related adverse events. - Rapidly absorbed with a half-life consistent with once-daily dosing. - Dose-dependent increases in GLP-1 and reductions in glucose following a mixed meal.[1] |

| Phase 1 (Multiple Dose) | Subjects with Impaired Fasting Glucose or Impaired Glucose Tolerance | 100 or 300 mg once daily for 4 days | - Half-life of ~18 hours, supporting once-daily dosing. - Glucose AUC reduction following a mixed meal: 26% (100 mg) and 37% (300 mg). - Glucose exposure reduction during graded glucose infusion: 11% (100 mg) and 18% (300 mg), attributed to increased insulin secretion.[4] |

| Phase 1 (Alternate Formulation) | Subjects with Pre-diabetes | 25, 100, 300, and 600 mg once daily for 5 days | - Statistically significant decreases in glucose excursion following a mixed meal, ranging from 34% to 51% across all doses.[4] |

Phase 2 Clinical Trials

A Phase 2a trial was conducted in patients with type 1 diabetes to assess the effect of this compound on glucagon (B607659) counterregulation during hypoglycemia. While a Phase 2 study in patients with type 2 diabetes was initiated, the detailed results have not been made publicly available in peer-reviewed literature.

Table 3: Summary of Phase 2a Clinical Trial in Type 1 Diabetes (NCT04432090) [4]

| Parameter | Population | Dosing | Key Findings |

| Primary Endpoint | 18 participants with Type 1 Diabetes | 600 mg this compound or placebo daily for 14 days (crossover design) | - No significant difference in maximum glucagon response, glucagon AUC, or incremental AUC during hypoglycemia between this compound and placebo. |

| Secondary Endpoints | - No significant alteration in epinephrine, norepinephrine, pancreatic polypeptide, or free fatty acid responses to hypoglycemia. - GLP-1 response during a mixed-meal test was 17% higher with this compound compared to placebo, indicating target engagement. |

Experimental Protocols: Clinical Studies

-

Phase 1a Single Ascending Dose Study: [1]

-

Design: Randomized, placebo-controlled, double-blind.

-

Participants: 60 healthy male and female volunteers.

-

Intervention: Single oral doses of this compound ranging from 10 to 1000 mg or placebo.

-

Assessments: Safety, tolerability, pharmacokinetics, and pharmacodynamic effects on glucose and GLP-1 levels following a mixed-meal tolerance test (MMTT).

-

-

Phase 2a Crossover Study in Type 1 Diabetes (NCT04432090): [4]

-

Design: Randomized, double-masked, placebo-controlled, crossover.

-

Participants: 18 adults with type 1 diabetes.

-

Intervention: 600 mg of this compound or placebo administered daily for 14 consecutive days, with a 2-week washout period between treatments.

-

Assessments: Counterregulatory hormone responses (glucagon, epinephrine, norepinephrine) during a hyperinsulinemic euglycemic-hypoglycemic clamp. Hormonal responses (GLP-1, GIP) during a mixed-meal test.

-

Conclusion and Future Directions

This compound demonstrated a promising preclinical profile and favorable safety and pharmacokinetic characteristics in early clinical trials, consistent with its mechanism as a GPR119 agonist. The observed increases in GLP-1 and glucose-dependent insulin secretion supported the therapeutic rationale. However, the lack of a published, robust demonstration of efficacy in a Phase 2 trial for type 2 diabetes, and the findings from the Phase 2a trial in type 1 diabetes showing no improvement in glucagon counterregulation, likely contributed to the discontinuation of its development for these indications. The development history of this compound underscores the challenges of translating the promising biology of GPR119 agonism into clinically meaningful outcomes for patients with diabetes. Future research in this area may focus on developing GPR119 agonists with different pharmacological properties or exploring their potential in combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]

- 4. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

MBX-2982 and its Role in Glucose-Stimulated Insulin Secretion: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-2982 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus. Activation of GPR119 by this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS) through a unique dual mechanism of action. It acts directly on pancreatic β-cells to promote insulin release and stimulates the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine L-cells in the gut. This dual action offers the potential for improved glycemic control. This technical guide provides a comprehensive overview of the role of this compound in GSIS, including its signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its evaluation.

Introduction to this compound and GPR119

GPR119 is a class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1] Its activation is a key process in the regulation of glucose homeostasis.[2] this compound is a novel, orally available small-molecule GPR119 agonist that has been investigated for its therapeutic potential in type 2 diabetes.[1][3] Preclinical and clinical studies have demonstrated that this compound can effectively lower blood glucose levels by enhancing GSIS.[1][4]

The therapeutic appeal of GPR119 agonists like this compound lies in their glucose-dependent mechanism, which minimizes the risk of hypoglycemia.[5] They stimulate insulin secretion only in the presence of elevated blood glucose levels, mimicking the physiological response to a meal.[5]

Mechanism of Action: A Dual Approach to Glycemic Control

This compound's efficacy in enhancing GSIS stems from its ability to activate GPR119 in two key locations: pancreatic β-cells and intestinal L-cells.[6]

-

Direct Action on Pancreatic β-Cells: In pancreatic β-cells, GPR119 activation by this compound couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3][5] Elevated cAMP enhances the glucose-dependent signaling cascade that triggers the exocytosis of insulin-containing granules.[7]

-

Incretin Hormone Release from Intestinal L-Cells: In the gastrointestinal tract, this compound stimulates GPR119 on enteroendocrine L-cells, promoting the release of incretin hormones, most notably GLP-1.[3][6] GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic β-cells, which also couples to Gαs and amplifies cAMP production, further potentiating insulin secretion in a glucose-dependent manner.[8]

This dual mechanism of directly stimulating insulin release and augmenting the incretin effect provides a multi-faceted approach to improving glycemic control.[6]

Signaling Pathway Diagram

Caption: Dual mechanism of this compound on GSIS.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Animal Models

| Animal Model | Dose | Outcome | Reference |

| Normal KM Mice | 3, 10, 30 mg/kg (single oral dose) | Reduced blood glucose at all tested time points. | [4] |

| KK-Ay Mice | 10, 30 mg/kg (4 weeks) | Significantly reduced fasting blood glucose and triglycerides; remarkably increased serum insulin. | [4] |

| KK-Ay Mice | 30 mg/kg (4 weeks) | Significantly reduced area under the glucose curve. | [4] |

| C57BL/6 Mice | 10 mg/kg (oral gavage) | Increased plasma GLP-1 levels without a glucose load. | [9] |

| Rats | 4 mg/kg (oral administration) | Oral bioavailability of 35.2% (suspension) and 98.2% (solution). | [4] |

Table 2: Clinical Efficacy of this compound in Humans

| Study Population | Dose | Outcome | Reference |

| Healthy Volunteers (Phase 1a) | 10 - 1000 mg (single ascending dose) | Dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. | [3][6] |

| Male Patients with Impaired Fasting Glucose (Phase 1b) | 100 or 300 mg (3-4 days) | Significant reductions in glucose excursion (26-37%) and glucagon (B607659) (17% with 300 mg dose) in a mixed meal tolerance test. | [3] |

| Male Patients with Impaired Fasting Glucose (Phase 1b) | 100 or 300 mg (3-4 days) | Evidence of enhanced GSIS during a graded glucose infusion (p=0.07). | [3] |

| Participants with Type 1 Diabetes | 600 mg daily (14 days) | 17% higher GLP-1 response during a mixed-meal test compared to placebo. | [10] |

| Participants with Type 1 Diabetes | 600 mg daily (14 days) | No significant difference in maximum glucagon response to hypoglycemia vs. placebo. | [11] |

Detailed Experimental Protocols

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol assesses the potentiation of insulin secretion by this compound in response to glucose in an insulin-secreting cell line.

Materials:

-

MIN6 or other insulin-secreting cell line

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA

-

Glucose solutions (low: 2.8 mM; high: 16.7 mM)

-

This compound (or other test compounds)

-

Insulin ELISA kit

-

96-well plates

Procedure:

-

Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.[12]

-

Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.[12]

-

Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of this compound.[12]

-

Incubation: Incubate the plate for 1-2 hours at 37°C.[12]

-

Sample Collection: Collect the supernatant for insulin measurement.

-

Insulin Quantification: Measure insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the insulin concentration against the this compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.[12]

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol evaluates the effect of this compound on glucose disposal in mice.[12]

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

This compound formulated for oral gavage

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.

-

Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

-

Compound Administration: Administer this compound or vehicle via oral gavage.[12]

-

Glucose Administration: After a set time post-compound administration (e.g., 30 minutes), administer the glucose solution via oral gavage.[9]

-

Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose load (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: Plot blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) to quantify the overall glucose excursion.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound.

Logical Relationships in this compound's Mechanism

The efficacy of this compound is contingent on a series of cause-and-effect relationships that culminate in enhanced GSIS.

Caption: Logical flow of this compound's mechanism.

Conclusion

This compound represents a significant development in the pursuit of novel oral therapies for type 2 diabetes. Its dual mechanism of action, involving both direct stimulation of pancreatic β-cells and indirect enhancement of insulin secretion via incretin release, provides a robust and glucose-dependent means of improving glycemic control. The data from preclinical and clinical studies support its potential as an effective agent for lowering blood glucose. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other GPR119 agonists. Further research will continue to elucidate the full therapeutic potential of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. benchchem.com [benchchem.com]

Investigating the Therapeutic Potential of MBX-2982 in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-2982, a selective, orally-available G protein-coupled receptor 119 (GPR119) agonist, has emerged as a promising therapeutic candidate for the treatment of metabolic diseases, particularly type 2 diabetes. This technical guide provides an in-depth overview of the core scientific data and experimental methodologies related to this compound. It summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols used to assess its efficacy and mechanism of action, and visualizes the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other GPR119 agonists.

Introduction

Metabolic diseases, including type 2 diabetes, represent a significant global health challenge. The G protein-coupled receptor 119 (GPR119) has been identified as a promising therapeutic target due to its expression in key metabolic tissues, including pancreatic β-cells and intestinal L-cells.[1] Agonism of GPR119 offers a unique dual mechanism for improving glycemic control: direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) release from the gut.[1][2][3][4][5]

This compound is a potent and selective GPR119 agonist that has been investigated in both preclinical and clinical settings.[2][3][4] This guide will delve into the technical details of the research surrounding this compound, providing a foundation for further investigation and development.

Mechanism of Action: GPR119 Signaling Pathway

This compound exerts its therapeutic effects by activating the GPR119 receptor, a Gαs-coupled receptor.[1] Upon binding of this compound, GPR119 initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This elevation in cAMP is a key second messenger that mediates the downstream effects on insulin and incretin (B1656795) secretion. In pancreatic β-cells, increased cAMP enhances glucose-stimulated insulin secretion (GSIS).[1] In intestinal L-cells, it triggers the release of GLP-1 and GIP.[1][6]

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy in Animal Models

| Animal Model | Treatment | Dose | Key Findings | Reference(s) |

| KM Mice | Single oral dose | 3, 10, 30 mg/kg | Dose-dependent reduction in blood glucose. | |

| KK-Ay Mice | 4-week treatment | 10, 30 mg/kg | Significantly reduced fasting blood glucose and triglycerides; significantly increased serum insulin. | |

| C57BL/6 Mice | Single oral dose | 10 mg/kg | Increased plasma GLP-1 levels without a glucose load. | [7][8] |

| C57BL/6J Mice | Co-administration | Not specified | Improved glycemic control when co-administered with sitagliptin (B1680988) in an oGTT. | [1] |

| Rats | Oral administration | 4 mg/kg | Oral bioavailability of 35.2% (suspension) and 98.2% (solution). | |

| Rats | Hyperglycemic clamp | Not specified | Enhanced insulin secretion. | [1] |

Table 2: Clinical Trial Data in Humans

| Study Phase | Population | Treatment | Dose | Key Findings | Reference(s) |

| Phase 1a | Healthy Volunteers (n=60) | Single ascending dose | 10 - 1000 mg | Well tolerated with no dose-related adverse events; dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal. | [2] |

| Phase 2a | Type 1 Diabetes (n=18) | Daily for 14 days | 600 mg | Did not improve glucagon (B607659) counterregulatory responses to hypoglycemia; GLP-1 response during a mixed-meal test was 17% higher with this compound. | [6][9] |

| Phase 2 | Type 2 Diabetes | 28-day treatment | Not specified | Increased glucose-dependent insulin secretion and enhanced secretion of GLP-1 and GIP; reduced hyperglycemia. | [6] |

| Not Specified | Men with impaired fasting glucose | Not specified | Significantly reduced glucose excursions and glucagon concentrations in mixed meal tolerance tests; enhanced glucose-dependent insulin secretion in graded glucose infusion tests. | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of this compound on glucose tolerance in mice.

Experimental Workflow:

Methodology:

-

Animal Model: C57BL/6J mice or KM mice.[1]

-

Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

-

Fasting: Mice are fasted overnight to ensure a baseline glucose level.[8]

-

Dosing: A single oral dose of this compound (e.g., 3, 10, 30 mg/kg) or vehicle is administered via oral gavage. In some studies, a DPP-IV inhibitor like sitagliptin may be co-administered.[1]

-

Glucose Challenge: After a specific time interval following drug administration (e.g., 30 minutes), an oral glucose load (e.g., 3 g/kg) is administered.[8]

-

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

-

Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Hyperinsulinemic-Euglycemic-Hypoglycemic Clamp in Humans

Objective: To assess the effect of this compound on glucagon counterregulation during hypoglycemia in humans with Type 1 Diabetes.[6][9]

Experimental Workflow:

Methodology:

-

Study Design: A randomized, double-masked, crossover study design is employed.[6][9]

-

Treatment Periods: Participants receive daily doses of this compound (e.g., 600 mg) or a placebo for a specified duration (e.g., 14 days).[6][9]

-

Washout: A washout period of at least two weeks separates the treatment periods.[6][9]

-

Clamp Procedure: A hyperinsulinemic-euglycemic-hypoglycemic clamp is performed at the end of each treatment period.

-

Euglycemic Phase: A continuous insulin infusion is started, and glucose is infused intravenously to maintain euglycemia.

-

Hypoglycemic Phase: The glucose infusion is reduced to induce and maintain a state of hypoglycemia.

-

-

Measurements: Blood samples are collected throughout the clamp procedure to measure:

-

Analysis: The primary outcome is the comparison of the glucagon response to hypoglycemia between the this compound and placebo treatments.[6][9]

In Vitro cAMP Accumulation Assay

Objective: To determine the in vitro potency of this compound as a GPR119 agonist.

Methodology:

-

Cell Line: A cell line engineered to express human GPR119, such as CHO cells, is used.[1]

-

Cell Culture: Cells are cultured under standard conditions.

-

Assay Procedure:

-

cAMP Measurement: Intracellular cAMP levels are measured using a suitable detection method, such as a luminescence-based assay.[7]

-

Data Analysis: The concentration-response curve is plotted, and the pEC50 value is calculated to determine the potency of this compound.[7]

Discussion and Future Directions

The collective data from preclinical and clinical studies demonstrate that this compound is a potent GPR119 agonist with a favorable safety profile.[2] Its dual mechanism of action, involving both direct stimulation of insulin secretion and enhancement of incretin release, positions it as a potentially valuable therapeutic agent for type 2 diabetes.[2][3][4] The observed increase in GLP-1 secretion is a particularly noteworthy effect.[2][6]

While this compound has shown promise in improving glycemic control in the context of type 2 diabetes, its utility in type 1 diabetes for mitigating hypoglycemia appears limited, as it did not enhance the glucagon counterregulatory response.[6][9]

Future research should focus on several key areas. Further elucidation of the downstream signaling pathways activated by this compound in different cell types could reveal additional therapeutic applications. Long-term efficacy and safety studies in larger patient populations with type 2 diabetes are warranted. Additionally, the potential for combination therapies, for example with DPP-IV inhibitors, to achieve synergistic effects on glycemic control should be further explored.[1] The recent cryo-electron microscopy structures of the GPR119-G protein complex bound to this compound will undoubtedly facilitate the design of next-generation GPR119 agonists with improved pharmacological properties.[10]

Conclusion

This compound represents a significant step forward in the exploration of GPR119 as a therapeutic target for metabolic diseases. The data presented in this technical guide underscore its potential to improve glycemic control through a unique dual mechanism of action. The detailed experimental protocols and data summaries provided herein are intended to equip researchers and drug development professionals with the necessary information to build upon the existing knowledge and further investigate the therapeutic utility of this compound and the broader class of GPR119 agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. medkoo.com [medkoo.com]

- 4. abmole.com [abmole.com]

- 5. tandfonline.com [tandfonline.com]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

MBX-2982 as a potential treatment for type 2 diabetes

An In-depth Technical Guide to MBX-2982: A GPR119 Agonist for Type 2 Diabetes

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, selective, and orally available small molecule agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] Developed as a potential first-in-class treatment for type 2 diabetes (T2D), this compound leverages a unique dual mechanism of action to improve glycemic control.[1][4] It acts directly on pancreatic β-cells to stimulate glucose-dependent insulin (B600854) secretion and indirectly by promoting the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from enteroendocrine cells in the gut.[1][5][6] Preclinical and clinical studies have demonstrated its efficacy in reducing blood glucose, enhancing incretin levels, and its favorable safety profile, suggesting its potential as a novel therapeutic agent for metabolic diseases.[1][5][7]

Introduction: The Role of GPR119 in Glucose Homeostasis

G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][8] Its activation is linked to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cellular signaling.[9][10] In β-cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS).[6][11] In intestinal L-cells, GPR119 activation stimulates the release of incretin hormones GLP-1 and GIP.[2][6] These incretins, in turn, act on the pancreas to further potentiate insulin release in a glucose-dependent manner, while GLP-1 also suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety.[12][13][14] The targeted expression and glucose-dependent nature of its downstream effects make GPR119 an attractive therapeutic target for T2D, promising effective glycemic control with a low risk of hypoglycemia.[10][15]

Mechanism of Action of this compound

This compound functions as a potent GPR119 agonist. Its therapeutic effect is derived from a dual-pronged mechanism that enhances the body's natural glucose disposal pathways.

-

Direct Pancreatic β-Cell Stimulation: this compound binds to GPR119 receptors on pancreatic β-cells, initiating a signaling cascade that elevates intracellular cAMP. This sensitizes the β-cell to ambient glucose levels, resulting in more robust glucose-dependent insulin secretion.[1][3][4]

-

Incretin Hormone Release: By activating GPR119 on intestinal L-cells, this compound stimulates the secretion of GLP-1 and GIP into circulation.[1][6] This indirect mechanism complements the direct pancreatic effect, contributing significantly to overall glycemic control. Preclinical studies have shown that this GLP-1 release can occur independently of a glucose stimulus.[2]

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. medkoo.com [medkoo.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Therapeutic Approaches for Preserving or Restoring Pancreatic β-Cell Function and Mass [e-dmj.org]

- 12. adipogen.com [adipogen.com]

- 13. The GIP and GLP-1 function shows promising results in disease treatment | CAS [cas.org]

- 14. The Emerging Role of Dual GLP-1 and GIP Receptor Agonists in Glycemic Management and Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of MBX-2982: A GPR119 Agonist in Rodent Models of Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MBX-2982 is a potent and selective, orally available agonist of the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a promising therapeutic target for type 2 diabetes.[3] Activation of GPR119 has been shown to stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This dual mechanism of action offers the potential for improved glycemic control and preservation of β-cell health.[1][4] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various rodent models of diabetes, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: GPR119 Signaling

This compound exerts its therapeutic effects by activating the GPR119 receptor, a Gαs-coupled receptor.[3] Upon binding of this compound, GPR119 initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels.[3] In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, this signaling pathway promotes the secretion of GLP-1.

Figure 1: this compound signaling pathway via GPR119 activation.

Efficacy in Rodent Models of Diabetes

Preclinical studies in various rodent models have demonstrated the therapeutic potential of this compound in improving glycemic control. These studies have consistently shown its ability to lower blood glucose levels, enhance insulin secretion, and increase incretin hormone levels.

Oral Glucose Tolerance Tests (OGTT)

Oral glucose tolerance tests are a standard method to assess the body's ability to handle a glucose load. In these studies, this compound has been shown to significantly reduce glucose excursion.

Table 1: Summary of OGTT Data in Rodent Models

| Animal Model | Dose of this compound (mg/kg) | Key Findings | Reference |

| Normal KM Mice | 3, 10, 30 | Dose-dependent reduction in blood glucose at each time point of the OGTT. | [5] |

| C57BL/6J Mice | Not Specified | Improved glycemic control, especially when co-administered with sitagliptin (B1680988) (a DPP-IV inhibitor). | [3] |

| Rats | Not Specified | Acutely lowered glucose excursion and increased plasma GLP-1 and GIP. | [3] |

Studies in Diabetic Rodent Models

The efficacy of this compound has also been evaluated in genetic and diet-induced models of type 2 diabetes.

Table 2: Effects of this compound in Diabetic Rodent Models

| Animal Model | Treatment Duration | Dose of this compound (mg/kg) | Key Findings | Reference |

| KK-Ay Mice | 4 weeks | 10, 30 | - Significantly reduced fasting blood glucose and triglycerides.- Remarkably increased serum insulin.- Significant reduction in the area under the glucose curve at 30 mg/kg. | [5] |

| High Fat Fed Mice | Chronic Treatment | Not Specified | Delayed onset of diabetes. | [3] |

Incretin Hormone Secretion

A key mechanism of this compound is its ability to stimulate the release of incretin hormones.

Table 3: Effects of this compound on Incretin Hormones in Rodents

| Animal Model | Dose of this compound (mg/kg) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | C57BL/6 Mice | 10 | Increased plasma GLP-1 levels without a glucose load, indicating glucose-independent GLP-1 secretion. |[2][6] | | Rats | Not Specified | Acutely increased plasma GLP-1 and GIP during an OGTT. |[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of this compound in rodent models.

Animal Models

-

Normal Mice: Kunming (KM) mice and C57BL/6 mice are commonly used to assess the acute effects of this compound on glucose tolerance and incretin secretion.[5][6]

-

Diabetic Mice:

Oral Glucose Tolerance Test (OGTT) Protocol

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. CymaBay Announces Study to Evaluate the Potential for [globenewswire.com]

- 5. Pharmacology and Pharmacokinetics Studies of this compound, A Novel GPR119 Agonists [journal11.magtechjournal.com]

- 6. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MBX-2982 in Regulating Incretin Hormone Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-2982 is a selective, orally-available agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its role in stimulating the release of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This document synthesizes available preclinical and clinical data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound and GPR119

GPR119 is a Class A G protein-coupled receptor predominantly expressed on pancreatic beta cells and intestinal enteroendocrine L-cells and K-cells.[1][2] Its activation is linked to improved glucose homeostasis through a dual mechanism: the direct stimulation of glucose-dependent insulin (B600854) secretion from beta cells and the indirect stimulation of insulin secretion via the release of incretin hormones from the gut.[2][3]

This compound, also known as SAR-260093, is a potent and selective GPR119 agonist that has been investigated in both preclinical models and human clinical trials for the treatment of type 2 diabetes.[3][4] Its ability to modulate incretin release forms a cornerstone of its therapeutic potential.

Mechanism of Action: The GPR119 Signaling Pathway

This compound activates GPR119, which is primarily coupled to the stimulatory G protein (Gs). This initiates a signaling cascade that plays a crucial role in cellular responses.

Upon binding of this compound, GPR119 activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[5][6][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5][7] Active PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to the transcription of genes such as proglucagon (the precursor to GLP-1).[5][6][7] PKA also directly promotes the exocytosis of vesicles containing incretin hormones, leading to their release.

Quantitative Data on Incretin Hormone Release

The following tables summarize the available quantitative data on the effect of this compound on GLP-1 and GIP release from preclinical and clinical studies. It is important to note that detailed quantitative data from dedicated dose-response studies with this compound are not widely available in the public domain.

Table 1: Preclinical Data - Incretin Hormone Release

| Species | Model | Treatment | Outcome | Quantitative Effect | Reference |

| Mouse | C57BL/6 | This compound (10 mg/kg, oral gavage) | Plasma GLP-1 (Active) | Significant increase without glucose load. | [4] |

| Mouse/Rat | - | This compound | Plasma GLP-1 and GIP (during OGTT) | Acutely increased levels. | [3] |

| Mouse | - | This compound (in combination with sitagliptin) | Active GLP-1 (during OGTT) | Enhanced increase compared to either agent alone. | [3] |

Note: Specific plasma concentrations (e.g., pmol/L) were not reported in the available sources.

Table 2: Clinical Data - Incretin Hormone Release

| Study Phase | Population | Treatment | Test | Outcome | Quantitative Effect | Reference |

| Phase 1a | Healthy Volunteers | This compound (10-1000 mg) | Mixed Meal Tolerance Test (MMTT) | Plasma GLP-1 | Dose-dependent increases. | [8] |

| Phase 1b | Males with Impaired Fasting Glucose | This compound (100 or 300 mg) | MMTT | - | - | [3] |

| Phase 2a | Adults with Type 1 Diabetes | This compound (600 mg daily for 14 days) | MMTT | GLP-1 Response | 17% higher compared to placebo. | [9][10] |

Note: Absolute plasma concentrations for GLP-1 and GIP from these clinical trials are not publicly available.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the protocols for key experiments used to evaluate the effect of this compound on incretin hormone release.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is based on methodologies used in preclinical studies of GPR119 agonists.

1. Animals: 8- to 10-week-old male C57BL/6 mice. 2. Acclimation: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment. 3. Fasting: Fast mice overnight for 16 hours with free access to water. 4. Baseline Blood Sampling: At t = -30 minutes, obtain a baseline blood sample from the tail vein. 5. Drug Administration: At t = -30 minutes, administer this compound or vehicle via oral gavage.

- This compound Formulation: A typical vehicle is 0.5% carboxymethyl cellulose (B213188) (CMC) in water or a solution of 15% polyethylene (B3416737) glycol 400 and 85% of 23.5% hydroxypropyl-β-cyclodextrin.[4][11]

- Dose: A common dose used in studies is 10 mg/kg.[4] 6. Glucose Challenge: At t = 0 minutes, administer a 2 g/kg bolus of glucose solution via oral gavage. 7. Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration. Blood should be collected in tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and other protease inhibitors to prevent incretin degradation. 8. Plasma Analysis: Centrifuge blood samples to separate plasma. Analyze plasma for glucose, insulin, active GLP-1, and total GIP concentrations using commercially available ELISA kits. 9. Data Analysis: Calculate the area under the curve (AUC) for glucose, insulin, GLP-1, and GIP to assess the overall effect of this compound.

In Vitro GLP-1 Secretion Assay using GLUTag Cells

This protocol describes a general method for assessing GLP-1 secretion from the murine enteroendocrine L-cell line, GLUTag.

1. Cell Culture: Culture GLUTag cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator. 2. Seeding: Seed cells into 24-well plates and grow to approximately 80% confluency. 3. Washing and Pre-incubation: Wash the cells twice with Krebs-Ringer buffer (KRB) supplemented with 0.1% BSA. Pre-incubate the cells in KRB for 30 minutes at 37°C. 4. Stimulation: Aspirate the pre-incubation buffer and add fresh KRB containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) with or without other stimuli (e.g., glucose, forskolin). Incubate for a defined period (e.g., 2 hours) at 37°C. 5. Sample Collection: Collect the supernatant, which contains the secreted GLP-1. Add a DPP-4 inhibitor to the collected supernatant. 6. Cell Lysis: Lyse the cells with a lysis buffer to determine the total cellular GLP-1 content. 7. GLP-1 Measurement: Quantify the amount of GLP-1 in the supernatant and cell lysates using a specific GLP-1 ELISA kit. 8. Data Normalization: Express the secreted GLP-1 as a percentage of the total cellular GLP-1 content to account for variations in cell number.

Discussion and Future Directions

The available data strongly support the role of this compound as a stimulator of incretin hormone release through the activation of GPR119. Preclinical studies demonstrate its ability to increase plasma GLP-1 and GIP levels, which contributes to its glucose-lowering effects. Clinical data, although limited in publicly available quantitative detail, confirm the translation of this mechanism to humans, with evidence of enhanced GLP-1 secretion following this compound administration.

Despite the promising mechanism of action, the clinical development of several GPR119 agonists, including this compound, has not progressed as rapidly as initially anticipated. This may be due to modest efficacy in improving glycemic control in larger patient populations compared to other available diabetes therapies.

Future research should focus on:

-

Combination Therapies: Exploring the synergistic effects of this compound with other antidiabetic agents, such as DPP-4 inhibitors, to potentially enhance its therapeutic efficacy.

-

Patient Stratification: Identifying patient populations that may derive the most significant benefit from GPR119 agonism.

-

Long-term Effects: Investigating the long-term impact of GPR119 activation on beta-cell health and function.

Conclusion

This compound effectively stimulates the release of the incretin hormones GLP-1 and GIP through the activation of the GPR119 receptor and its downstream signaling pathway. This mechanism, combined with its direct effects on pancreatic beta cells, underscores its potential as a therapeutic agent for type 2 diabetes. While further clinical investigation is needed to fully elucidate its therapeutic utility, the data presented in this guide provide a solid foundation for understanding the fundamental role of this compound in the regulation of incretin hormone secretion.

References

- 1. Next generation GLP-1/GIP/glucagon triple agonists normalize body weight in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]

- 4. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Structure-Activity Relationship of MBX-2982: A Technical Guide for Drug Development Professionals

An in-depth examination of the molecular architecture and functional activity of the GPR119 agonist, MBX-2982, for researchers in metabolic drug discovery.

Introduction

This compound is a potent, selective, and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] GPR119 is a promising therapeutic target for type 2 diabetes due to its dual mechanism of action: it directly stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[4][5][6] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key molecular features that govern its interaction with GPR119 and its subsequent biological activity. The information presented herein is intended to support researchers, scientists, and drug development professionals in the ongoing exploration of GPR119 agonists for the treatment of metabolic diseases.

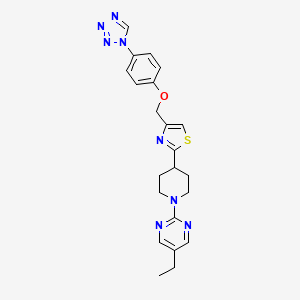

Core Structure of this compound

The chemical structure of this compound, systematically named 4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole, reveals a modular architecture amenable to SAR studies.[7] The molecule can be conceptually divided into three key components:

-

A piperidine-pyrimidine core: This central heterocyclic system serves as the scaffold of the molecule.

-

A thiazole-phenoxymethyl linker: This unit connects the core to the terminal aromatic system.

-

A tetrazolyl-phenyl headgroup: This terminal moiety plays a crucial role in receptor interaction.

The strategic arrangement of these components and their specific substitutions are critical for the potent agonistic activity of this compound.

Quantitative Analysis of this compound and Analogs

The potency of this compound and its analogs is typically quantified by their half-maximal effective concentration (EC50) in in-vitro functional assays, most commonly cAMP accumulation assays in cells expressing the human GPR119 receptor. A lower EC50 value indicates a higher potency. The pEC50, which is the negative logarithm of the EC50 in molar concentration, is also frequently used.

| Compound | Chemical Class | pEC50 | EC50 (nM) | Reference |

| This compound | Pyrimidine (B1678525) | 8.33 | ~4.7 | [3] |

| AR231453 | Pyrimidine | 8.67 ± 0.11 | ~2.1 | [2] |

| GSK1292263 | Pyridine | 6.9 | ~126 | [1] |

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry efforts have elucidated the importance of each molecular component of this compound for its activity. The following sections detail the key SAR findings.

The Piperidine-Pyrimidine Core

The 1-(5-ethylpyrimidin-2-yl)piperidine core is a critical determinant of the agonist's potency and pharmacokinetic properties. Modifications to this scaffold have revealed several key insights:

-

Piperidine (B6355638) as a Central Scaffold: The piperidine ring provides a rigid three-dimensional framework that correctly orients the other functional groups for optimal interaction with the GPR119 binding pocket.

-

The Pyrimidine Cap: The 5-ethylpyrimidine (B1285229) group is a crucial "capping" moiety. The ethyl substitution at the 5-position of the pyrimidine ring has been shown to be favorable for potency.

-

Nitrogen Atoms in Pyrimidine: The nitrogen atoms in the pyrimidine ring are likely involved in hydrogen bonding interactions with the receptor.

The Thiazole-Phenoxymethyl Linker

The linker region, comprising a thiazole (B1198619) ring and a phenoxymethyl (B101242) group, plays a vital role in positioning the headgroup for effective receptor activation.

-

Thiazole Ring: The thiazole ring is a bioisostere of other five-membered heterocycles and contributes to the overall conformational rigidity of the molecule. Its heteroatoms may also participate in interactions with the receptor.

-

Phenoxymethyl Linker: The ether linkage in the phenoxymethyl group provides a degree of flexibility while maintaining a defined distance and geometry between the core and the headgroup.

The Tetrazolyl-Phenyl Headgroup

The terminal 4-(1H-tetrazol-1-yl)phenyl moiety is a key pharmacophore that is essential for high-affinity binding and agonist activity.

-

Tetrazole Ring: The tetrazole ring is a well-established bioisostere of a carboxylic acid. Its acidic nature and ability to participate in hydrogen bonding and other electrostatic interactions are critical for anchoring the ligand in the receptor's binding site.

-

Phenyl Ring: The phenyl ring acts as a spacer, positioning the tetrazole for optimal interaction. Substitutions on the phenyl ring can modulate potency and selectivity. The para-substitution pattern seen in this compound is generally preferred.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.

In Vitro cAMP Accumulation Assay (HTRF)

This assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the GPR119 receptor. An increase in cAMP is a direct downstream consequence of GPR119 activation.

Materials:

-

HEK293 cells stably expressing human GPR119.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Test compounds and a reference agonist (e.g., this compound).

-

cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

384-well white microplates.

Procedure:

-

Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate at a suitable density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

-

Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents as per the manufacturer's protocol.

-

Final Incubation: Incubate for 1 hour at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis: Calculate the ratio of the fluorescence signals and plot it against the logarithm of the compound concentration to determine the EC50 value using a sigmoidal dose-response curve fit.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of a GPR119 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose concentrations.

Materials:

-

Insulin-secreting cell line (e.g., MIN6) or isolated pancreatic islets.

-

Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.

-

Glucose solutions (low concentration: ~3 mM; high concentration: ~17 mM).

-

Test compounds.

-

Insulin ELISA kit.

Procedure:

-

Cell Culture: Culture the insulin-secreting cells or islets under appropriate conditions.

-

Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH containing low glucose for 1-2 hours.

-

Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low or high glucose, with and without various concentrations of the test compound.

-

Incubation: Incubate for 1-2 hours at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

-

Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Caption: GPR119 signaling pathway activated by this compound.

Caption: Workflow for an in-vitro cAMP HTRF assay.

Caption: Logical relationship of this compound's structural components to its activity.

Conclusion

The structure-activity relationship of this compound is well-defined, with distinct roles for each of its molecular components. The piperidine-pyrimidine core acts as a central scaffold, the thiazole-phenoxymethyl group serves as a rigid linker, and the tetrazolyl-phenyl headgroup is crucial for receptor binding and activation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers engaged in the design and development of novel GPR119 agonists. Continued exploration of the SAR of this and related chemical series will be instrumental in advancing the next generation of therapeutics for type 2 diabetes and other metabolic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound (SAR 260093) | GPR119 agonist | Probechem Biochemicals [probechem.com]

- 7. How to run a cAMP HTRF assay | Revvity [revvity.com]

MBX-2982: A GPR119 Agonist and its Potentiation of Glucagon-Like Peptide-1 Secretion

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MBX-2982, a selective, orally-available G protein-coupled receptor 119 (GPR119) agonist. It details the mechanism of action, summarizes key experimental findings related to its effects on glucagon-like peptide-1 (GLP-1), and provides methodologies for the pivotal experiments cited.

Introduction

This compound is an investigational small molecule drug candidate developed for the treatment of type 2 diabetes mellitus (T2DM).[1] It functions as a potent agonist for GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] The therapeutic rationale for GPR119 agonism is based on its dual mechanism of improving glucose homeostasis: stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promoting the release of incretin (B1656795) hormones, such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][2] This guide focuses specifically on the latter mechanism, exploring the effects of this compound on GLP-1.

Core Mechanism of Action: GPR119-Mediated GLP-1 Secretion

GPR119 activation is a key pathway for incretin release. As a GPR119 agonist, this compound mimics the effects of endogenous ligands to initiate a signaling cascade within intestinal L-cells, the primary producers of GLP-1.

Signaling Pathway:

-

Binding and Activation: this compound binds to the GPR119 receptor on the surface of enteroendocrine L-cells.

-

G-Protein Coupling: This binding event activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).

-

cAMP Accumulation: The resulting increase in intracellular cAMP levels activates downstream effectors, such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).

-

GLP-1 Exocytosis: These downstream signaling events culminate in the exocytosis of GLP-1-containing granules from the L-cell, releasing the hormone into circulation.

Preclinical studies have demonstrated that this GPR119-mediated GLP-1 secretion stimulated by this compound can occur independently of ambient glucose levels.[3][4]

Quantitative Data on GLP-1 Secretion

This compound has been shown to significantly increase plasma GLP-1 levels in both preclinical and clinical settings.

Preclinical In Vivo Data

In a study using C57BL/6 mice, a single oral dose of this compound increased plasma GLP-1 levels even without a glucose challenge, highlighting its glucose-independent effect on GLP-1 secretion.[3]

| Study Group | Treatment | Plasma GLP-1 (pM) (Mean ± SEM) | Statistical Significance |

| No Glucose Load | Vehicle | ~2.5 | - |